molecular formula C18H21NO4 B11669494 Propyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Propyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11669494
M. Wt: 315.4 g/mol
InChI Key: FRUMFHGJWOJNOY-UHFFFAOYSA-N
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Description

Propyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound with the molecular formula C18H15NO4 It is characterized by the presence of a benzoate group attached to a propyl chain, which is further connected to an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves the reaction of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid with propanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling are implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Propyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzoate group with an isoindoline moiety makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

propyl 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C18H21NO4/c1-2-11-23-18(22)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)17(19)21/h7-10,14-15H,2-6,11H2,1H3

InChI Key

FRUMFHGJWOJNOY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O

Origin of Product

United States

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